molecular formula C19H22N2O2 B2924880 N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1209823-89-1

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No. B2924880
CAS RN: 1209823-89-1
M. Wt: 310.397
InChI Key: VYNQIHSPXLLAJW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide, also known as Etizolam, is a benzodiazepine analog that has gained popularity in the scientific research community due to its unique pharmacological properties. Etizolam is a thienodiazepine derivative that acts as a potent anxiolytic, hypnotic, and muscle relaxant. It is structurally similar to other benzodiazepines such as diazepam and alprazolam, but has a shorter half-life and is more selective in its binding to the GABA-A receptor.

Scientific Research Applications

Environmental Biomonitoring

N-(2-ethoxyphenyl)-n-(2-ethylphenyl)-ethanediamide (NNE), a compound similar to the one , has been found in the gills of freshwater bivalves. It functions as a light stabilizer employed in linear low-density polyethene polymers intended for repeat food contact use . This highlights its potential application in environmental biomonitoring, particularly in the study of microplastic contamination in freshwater environments .

Biological Response Modifiers for Breast Cancer Therapy

Compounds similar to N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide have been explored for their estrogenic and antiestrogenic properties, indicating their potential as biological response modifiers in the therapy of hormone-sensitive breast cancers.

Catalytic Asymmetric Hydrogenation

A study described the synthesis of a P-chiral bisphosphine, which is similar in structure to the compound. This bisphosphine was used as an effective ligand in the catalytic asymmetric hydrogenation of α-(acylamino)acrylic acids, yielding N-acylamino acids with high enantiomeric excess.

Surface Modification and Flotation Enhancement

Research on the modification of mineral surfaces with ethanediamine to improve sulfidization and flotation behavior could be relevant. Although not the exact compound, this demonstrates the broader application of similar chemical structures in enhancing mineral processing techniques.

Corrosion Inhibition

Ethylenediamine derivatives, closely related to N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide, have been investigated for their effectiveness as corrosion inhibitors for zinc in acidic environments.

Metal Complexes and Catalysis

Studies on metal complexes involving similar ethanediamine structures show their utility in forming stable, catalytically active complexes.

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-23-18-11-7-6-10-17(18)20-19(22)21-13-12-16(14-21)15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNQIHSPXLLAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

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